1,2-Dioctanoyl-sn-glicerol

Descripción general

Descripción

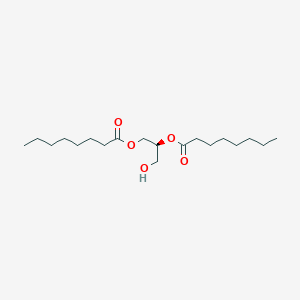

1,2-dioctanoyl-sn-glycerol is 1,2-diacyl-sn-glycerol in which both the 1- and 2-acyl groups are specified as octanoyl. Formula C19H36O5. It is a 1,2-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 2,3-dioctanoyl-sn-glycerol.

Aplicaciones Científicas De Investigación

Activación de la proteína quinasa C (PKC)

1,2-Dioctanoyl-sn-glicerol es un activador de la proteína quinasa C (PKC) permeable a las células . PKC es una familia de quinasas de proteínas que desempeñan funciones esenciales en varias vías de transducción de señales. La activación de PKC tiene implicaciones en una amplia gama de procesos biológicos y enfermedades, incluido el cáncer, la diabetes y las enfermedades cardiovasculares.

Imitación de ésteres de forbol que promueven tumores

Se ha demostrado que este compuesto imita los efectos de los diesteres de forbol que promueven tumores . Los ésteres de forbol son conocidos por promover el crecimiento y la progresión del tumor, y la capacidad de this compound para imitar estos efectos puede ser útil para estudiar los mecanismos de promoción del tumor y probar medicamentos contra el cáncer.

Estudio de la mitogénesis

This compound puede imitar los efectos de los diesteres de forbol sobre la mitogénesis . La mitogénesis es la estimulación de la mitosis, un proceso en el que las células se dividen y replican. Esta propiedad se puede utilizar en la investigación para comprender la división y el crecimiento celular, lo que tiene implicaciones en la comprensión de enfermedades como el cáncer.

Unión y acción del factor de crecimiento epidérmico (EGF)

Se ha demostrado que este compuesto imita los efectos de los diesteres de forbol sobre la unión y la acción del factor de crecimiento epidérmico en células intactas . EGF es un factor de crecimiento que estimula el crecimiento, la proliferación y la diferenciación celular. Comprender la acción de EGF puede ayudar en el estudio de la cicatrización de heridas, la regeneración de tejidos y el cáncer.

Investigación en bioquímica de lípidos

This compound se utiliza en la investigación de bioquímica de lípidos . Es un tipo de glicerolípido, y su estudio puede proporcionar información sobre el metabolismo de los lípidos, las vías de señalización basadas en lípidos y las enfermedades relacionadas con los lípidos.

Inducción de la reacción del acrosoma en el esperma humano

This compound y 1,2-dioleoyl-sn-glicerol son casi equipotentes en la inducción de la reacción del acrosoma en el esperma humano<a aria-label="2: " data

Mecanismo De Acción

Target of Action

The primary target of 1,2-Dioctanoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Dioctanoyl-sn-glycerol is a cell-permeable analog of the second messenger Diacylglycerol (DAG), which is a physiological activator of PKC . It interacts with PKC, activating it and leading to the phosphorylation of other proteins . It has been shown to have a lower affinity for the α isoform of PKC than for the other isoforms .

Biochemical Pathways

The activation of PKC by 1,2-Dioctanoyl-sn-glycerol can affect various biochemical pathways. PKC plays a role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is soluble in DMSO and chloroform , suggesting that it may have good bioavailability due to its lipophilic nature.

Result of Action

The activation of PKC by 1,2-Dioctanoyl-sn-glycerol can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol esters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .

Análisis Bioquímico

Biochemical Properties

1,2-Dioctanoyl-sn-glycerol interacts with various enzymes and proteins, particularly protein kinase C (PKC) . It exhibits lower affinity for the α isoform of PKC than for the other isoforms . The nature of these interactions involves the activation of PKC, which then influences various biochemical reactions .

Cellular Effects

1,2-Dioctanoyl-sn-glycerol has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its activation of PKC can lead to changes in these cellular processes .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dioctanoyl-sn-glycerol involves its binding interactions with biomolecules, particularly PKC . It activates PKC, leading to changes in gene expression . This activation can also result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of 1,2-Dioctanoyl-sn-glycerol can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 1,2-Dioctanoyl-sn-glycerol can vary with different dosages in animal models

Metabolic Pathways

1,2-Dioctanoyl-sn-glycerol is involved in various metabolic pathways due to its interaction with PKC . It can affect metabolic flux or metabolite levels . Detailed information on the specific enzymes or cofactors it interacts with is currently limited.

Propiedades

IUPAC Name |

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311778 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(8:0/8:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0116368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-48-9 | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioctanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dioctanoyl-sn-glycerol (1,2-Dioctanoyl-sn-glycerol) primarily acts as a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various signaling pathways. Its primary target is Protein Kinase C (PKC), which it activates by mimicking the action of endogenous DAG. [, , , , , , , , ]

- Phosphorylation of target proteins: PKC, upon activation, phosphorylates specific serine and threonine residues on its target proteins, altering their activity, localization, and interactions with other molecules. [, , , , , ]

- Modulation of ion channels: 1,2-Dioctanoyl-sn-glycerol has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, L-type calcium channels, and others, leading to changes in membrane potential, intracellular calcium levels, and cellular excitability. [, , , , ]

- Regulation of gene expression: In some cell types, PKC activation by 1,2-Dioctanoyl-sn-glycerol influences gene expression by activating transcription factors or modulating other signaling pathways that ultimately control gene transcription. [, , ]

ANone: The structural characterization of 1,2-Dioctanoyl-sn-glycerol is as follows:

A: 1,2-Dioctanoyl-sn-glycerol itself is not directly involved in catalyzing chemical reactions. Instead, it functions as a signaling molecule, mimicking the action of diacylglycerol (DAG) to activate Protein Kinase C (PKC). [, , , , , , , , ] Therefore, it does not possess intrinsic catalytic properties like a traditional enzyme. Its selectivity lies in its ability to activate PKC, albeit with some limitations in mimicking all aspects of DAG signaling.

ANone: While the provided research focuses primarily on experimental studies of 1,2-Dioctanoyl-sn-glycerol, computational chemistry and modeling can provide valuable insights into its interactions with PKC and other potential targets. Such methods can include:

ANone: While the provided research primarily focuses on the effects of 1,2-Dioctanoyl-sn-glycerol, understanding its SAR is crucial for developing more potent and selective PKC activators.

- Acyl chain length: The length of the acyl chains at the 1 and 2 positions of the glycerol backbone influences membrane permeability and PKC activating potency. [, ] 1,2-Dioctanoyl-sn-glycerol, with its eight-carbon acyl chains, exhibits good cell permeability.

- Stereochemistry: The sn-configuration of the glycerol backbone is crucial for activity, as the 1,3-isomer is generally inactive. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.